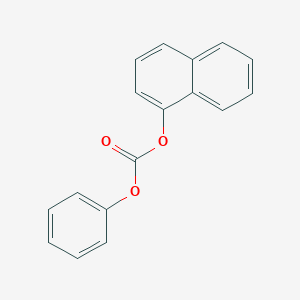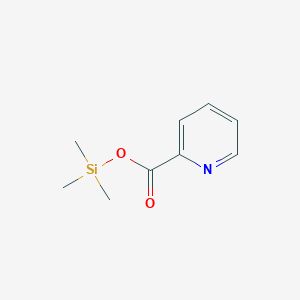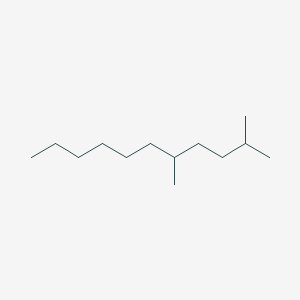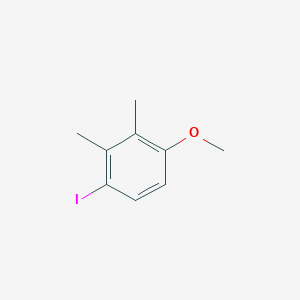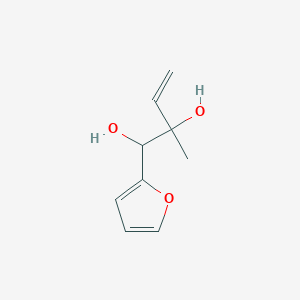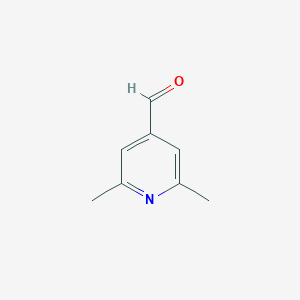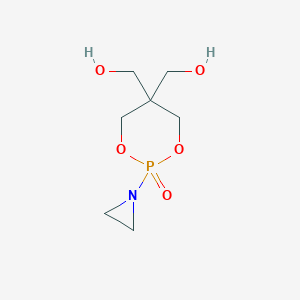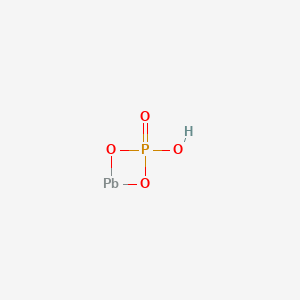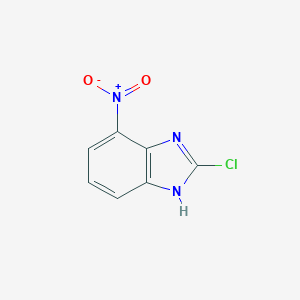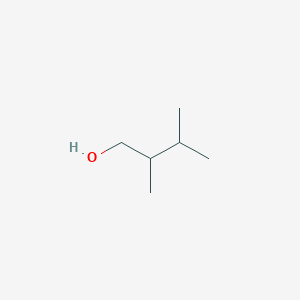
(4-Methoxyphenyl)-morpholin-4-ylmethanethione
Overview
Description
The compound "(4-Methoxyphenyl)-morpholin-4-ylmethanethione" is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. The methoxyphenyl group attached to the morpholine ring suggests that the compound could exhibit interesting chemical and biological properties. The morpholine derivatives have been widely studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various synthetic routes. For instance, the preparation of a morpholine derivative with a thiadiazole ring is described, where the compound is synthesized via an intermediate imidazo[2,1-b][1,3,4]thiadiazole derivative . Another study reports the synthesis of a tellurated morpholine derivative (L1) through the reaction of 4-(2-chloroethyl)morpholine hydrochloride with in situ generated ArTe- and Te2- under a nitrogen atmosphere . Additionally, a morpholine derivative is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification, yielding 62.3% .
Molecular Structure Analysis
The molecular structures of morpholine derivatives are confirmed using various spectroscopic techniques. For example, the crystal structure of a morpholine derivative with a thiadiazole ring is determined using X-ray crystallography, which reveals intermolecular interactions forming a supramolecular network . In another study, the molecular structure of tellurated morpholine derivatives is elucidated using 1H- and 13C{1H}-NMR spectroscopy, with HETCOR experiments used to assign overlapping signals .
Chemical Reactions Analysis
Morpholine derivatives can participate in complexation reactions with metals. The tellurated morpholine derivatives (L1 and L2) are shown to complex with palladium(II) and mercury(II), forming structures with square planar geometry around palladium and dimeric structures with bromo bridges between mercury atoms . These reactions highlight the potential of morpholine derivatives to act as ligands in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized using various analytical techniques. Elemental analysis, IR spectrum, 1H NMR, and mass spectrometry are commonly used to establish the identity of these compounds . The stability and intermolecular charge transfer of a novel morpholine derivative are analyzed using natural bond orbital analysis, and its electronic properties are studied through HOMO-LUMO energy levels and Mulliken atomic charges .
Relevant Case Studies
Morpholine derivatives have been evaluated for their biological activities. For instance, some derivatives have shown interesting antimicrobial activity . Molecular docking studies have been carried out to understand the antiviral activity and pharmacokinetic behavior of a morpholine derivative, providing insights into its potential as a therapeutic agent . These studies demonstrate the significance of morpholine derivatives in the development of new drugs and their role in medicinal chemistry.
Scientific Research Applications
Neurological Research Applications
One significant application is in the development of novel PET agents for imaging LRRK2 enzymes in Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound derived from (4-Methoxyphenyl)-morpholin-4-ylmethanethione, demonstrates its utility in neurology, particularly for Parkinson's disease imaging. This synthesis process, including the use of O-[11C]methylation, highlights the compound's role in producing high-purity radiolabelled compounds for neurological research (Wang, Gao, Xu, & Zheng, 2017).
Antioxidant and Anticancer Activities
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating (4-Methoxyphenyl)-morpholin-4-ylmethanethione, has shown promising antioxidant and anticancer activities. These derivatives exhibited higher antioxidant activity compared to ascorbic acid and demonstrated cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines. This indicates the compound's potential in developing therapies targeting oxidative stress-related diseases and cancer (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Synthesis of Biologically Active Compounds
The compound has also been used as an intermediate in the synthesis of various biologically active molecules. For instance, it has been involved in the synthesis of morpholine derivatives showcasing potential antimicrobial and hypoglycemic activities. These studies highlight its versatility as a scaffold for creating compounds with varied biological activities, opening new avenues for drug development and material science (Bakare, John, Butcher, & Zalkow, 2005).
Herbicidal Activities
Additionally, derivatives of (4-Methoxyphenyl)-morpholin-4-ylmethanethione have been explored for their herbicidal activities. Research into triazolinone derivatives incorporating this compound has identified potent Protox inhibitors, with applications in agriculture for controlling broadleaf weeds in rice fields. This underscores the compound's potential in the synthesis of agricultural chemicals, expanding its utility beyond medicinal applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBWKVNOLDBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30981151 | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-morpholin-4-ylmethanethione | |
CAS RN |
6392-01-4 | |
| Record name | NSC58869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



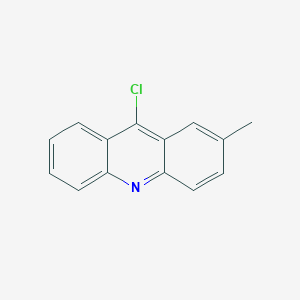
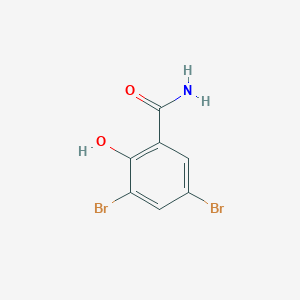

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
